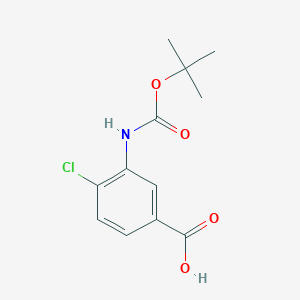

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVJRTBBSXWWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590513 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160450-12-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid CAS number

An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and strategic application as a pivotal building block in modern organic synthesis.

This compound is a bifunctional organic molecule strategically designed for synthetic utility. Its structure incorporates a benzoic acid moiety, a chlorine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This combination makes it a valuable intermediate, particularly in the construction of complex pharmaceutical agents.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

| Identifier | Value | Source |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Synonyms | Boc-3-amino-4-chlorobenzoic acid | [3][4] |

| CAS Number | 160450-12-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1][3][4] |

| Molecular Weight | 271.70 g/mol | [1][3][4] |

| Physical Form | Solid or semi-solid | |

| Storage | Room temperature, sealed in dry conditions | [1][5] |

The Strategic Importance of a Trifunctional Building Block

The utility of this molecule in drug discovery stems from the orthogonal reactivity of its three key functional groups. As a senior scientist, the choice of a starting material is dictated by its ability to simplify complex syntheses and provide clear, predictable reaction pathways.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is paramount. It "masks" the nucleophilicity of the aniline nitrogen, preventing it from interfering with reactions targeting the carboxylic acid. The Boc group is stable under a wide range of conditions (e.g., saponification, mild reduction) but can be selectively and cleanly removed under acidic conditions (e.g., trifluoroacetic acid), revealing the free amine for subsequent modification. This selective deprotection is a cornerstone of modern peptide synthesis and multi-step organic synthesis.[1]

-

The Carboxylic Acid: This group is the primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. It can be activated by a plethora of coupling reagents (e.g., EDC, HOBt) to react with primary or secondary amines, enabling the extension of the molecular scaffold.[6]

-

The Chloro Substituent: The chlorine atom serves two purposes. First, it electronically modifies the aromatic ring, influencing the reactivity and physicochemical properties (like pKa and lipophilicity) of the entire molecule. Second, it provides a reactive site for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for the introduction of diverse chemical functionalities late in a synthetic sequence. The presence of chlorine is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[6]

Synthesis and Verification: A Self-Validating System

Trustworthiness in chemical synthesis comes from a robust protocol coupled with rigorous analytical confirmation. The most direct synthesis of the title compound begins with its unprotected precursor, 3-Amino-4-chlorobenzoic acid (CAS: 2840-28-0).[7][8]

Synthetic Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. 160450-12-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C12H14ClNO4 | CID 17750448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid | 1340354-00-8 [sigmaaldrich.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Section 1: Introduction and Strategic Importance

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, commonly referred to as Boc-3-amino-4-chlorobenzoic acid, is a synthetically valuable building block in medicinal chemistry and drug development. Its strategic importance lies in its trifunctional nature: a carboxylic acid for amide bond formation or salt formation, a chloro-substituent which modulates electronic properties and can serve as a handle for cross-coupling reactions, and a Boc-protected amine, which allows for regioselective reactions and subsequent deprotection under controlled acidic conditions.

This guide provides a comprehensive overview of the core physical and analytical properties of this compound. The methodologies described herein are grounded in established principles of materials science and analytical chemistry, providing researchers with a framework for the robust characterization of this and similar intermediates. Understanding these fundamental properties is a prerequisite for successful process development, formulation, and quality control in any research and development setting. This molecule is a key intermediate in the synthesis of more complex pharmaceuticals, particularly in the fields of oncology and immunology.[1]

Section 2: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, and reactivity. The data for this compound are summarized below. It is critical to note that while basic identifiers are well-documented, specific experimental data such as melting point and solubility are not widely published in readily accessible literature.

| Property | Data | Source |

| IUPAC Name | 4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | PubChem[2] |

| Synonyms | Boc-3-amino-4-chlorobenzoic acid | PubChem[2] |

| CAS Number | 160450-12-4 | BLDpharm[3], PubChem[2] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | PubChem[2], MySkinRecipes[1] |

| Molecular Weight | 271.69 g/mol | PubChem[2], MySkinRecipes[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | Typically ≥95% | MySkinRecipes[1], Sigma-Aldrich[4] |

| Melting Point | Experimental data not readily available. For context, the parent compound, 3-Amino-4-chlorobenzoic acid, has a melting point of 214-215 °C. | |

| Solubility | Specific quantitative data is not readily available. By analogy to similar structures, it is expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate, with limited solubility in water. |

Section 3: Analytical and Spectroscopic Characterization

A robust analytical data package is essential for confirming the identity, purity, and stability of a research compound. The following sections detail the standard methodologies and expected results for the comprehensive characterization of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a chemical intermediate is crucial for ensuring quality and consistency in research.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most appropriate for this molecule due to its aromatic and hydrophobic character. The acidic mobile phase modifier ensures that the carboxylic acid group is protonated, leading to better peak shape and consistent retention.

Self-Validating Protocol:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical starting condition would be a linear gradient from 5% B to 95% B over 15-20 minutes. This ensures the elution of both polar and non-polar impurities.[5][6]

-

Detection: UV detector set to 254 nm or 280 nm, where the benzene ring is expected to show strong absorbance.[5]

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Identity and Structure Elucidation

3.2.1 Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Features

Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination. While experimental spectra for this specific compound are not publicly available, the expected signals can be predicted based on its constituent functional groups. The solvent of choice would be DMSO-d₆ or CDCl₃.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10-12 ppm).

-

Amide Proton (-NH-): A singlet, expected in the 8-9.5 ppm region.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear as a complex multiplet or a set of doublets and doublet of doublets between 7.5 and 8.5 ppm. The exact splitting pattern depends on the coupling constants between them.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, located significantly upfield, typically around 1.5 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): Expected in the 165-170 ppm range.

-

Carbamate Carbonyl (-O-(C=O)-NH-): Expected around 150-155 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals expected between 115-140 ppm. The carbon bearing the chlorine atom will be shifted relative to the others.

-

tert-Butyl Carbons: Two signals are expected: the quaternary carbon (-C (CH₃)₃) around 80 ppm and the methyl carbons (-C(CH₃ )₃) around 28 ppm.

-

3.2.2 Predicted Infrared (IR) Spectroscopic Features

Expertise & Rationale: IR spectroscopy provides rapid confirmation of key functional groups. The spectrum is a molecular fingerprint that can quickly verify the presence of the carboxylic acid, carbamate, and aromatic moieties.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often obscuring other signals in this region.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹; aliphatic C-H stretches from the Boc group appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Carbamate): Two strong, sharp absorptions are expected in the 1680-1750 cm⁻¹ region. The carboxylic acid carbonyl is typically at a lower wavenumber (e.g., ~1700 cm⁻¹) than the carbamate carbonyl (e.g., ~1725 cm⁻¹).

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically 600-800 cm⁻¹.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.[7][8] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] This provides a more detailed and reproducible thermal profile than a simple melting point apparatus.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 cm³/min to prevent oxidative degradation.[9]

-

Thermal Program: a. Equilibration: Hold at a temperature well below the expected melting point (e.g., 25°C) for 2-5 minutes to ensure thermal equilibrium. b. Heating Ramp: Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the melting transition (e.g., 250°C).[8] c. (Optional) Heat/Cool/Heat Cycle: To remove thermal history, the sample can be heated, cooled back to the start temperature, and then reheated. The data from the second heating ramp is typically used for analysis.[9]

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[9]

Section 4: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care by trained personnel.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: While a specific, comprehensive safety data sheet (SDS) was not found in the public domain, related compounds and supplier information suggest it should be treated as an irritant. An isomeric compound, 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid, is classified with a GHS07 pictogram and the hazard statement H317 ("May cause an allergic skin reaction").[4] It is prudent to assume this compound may have similar sensitizing properties.

-

Storage: Store in a tightly sealed container in a dry, cool place. Commercial suppliers recommend storage at room temperature.[1][3][4]

Trustworthiness: This safety information is a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The absence of comprehensive hazard data does not imply the substance is harmless.

Section 5: References

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link] [Note: This is a representative protocol; the URL is from a similar Mettler Toledo document as the original search result was a PDF from a university course.]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid". (2018). Green Chemistry, 20(13), 3038-3043. [Note: While not containing the target molecule, this provides examples of NMR spectra for related chlorobenzoic acids.] Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Šperlingová, I., Dabrowská, L., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 379(4), 586–590. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Šperlingová, I., Dabrowská, L., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Retrieved from [Link]

-

Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 48(8), 669–675. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C12H14ClNO4 | CID 17750448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 160450-12-4|this compound|BLD Pharm [bldpharm.com]

- 4. 4-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid | 1340354-00-8 [sigmaaldrich.com]

- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. web.williams.edu [web.williams.edu]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Synthesis of Boc-3-amino-4-chlorobenzoic Acid: Starting Materials and Strategic Approaches

Introduction

Boc-3-amino-4-chlorobenzoic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the amino, chloro, and carboxylic acid functionalities, combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile synthon for creating diverse molecular architectures. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the available synthetic methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of Boc-3-amino-4-chlorobenzoic acid can be approached from two principal strategic directions, each with its own set of advantages and considerations regarding starting material availability, cost, and overall efficiency.

-

Strategy 1: Protection of Commercially Available 3-Amino-4-chlorobenzoic Acid. This is the most direct approach, leveraging the commercial availability of the unprotected parent compound.

-

Strategy 2: Synthesis from Precursors followed by Boc Protection. This strategy involves the synthesis of 3-amino-4-chlorobenzoic acid from more readily available or cost-effective starting materials, followed by the introduction of the Boc protecting group. A common precursor for this route is 3-nitro-4-chlorobenzoic acid.

The choice between these strategies is often dictated by factors such as the scale of the synthesis, cost of raw materials, and the desired purity of the final product.

Strategy 1: Direct Boc Protection of 3-Amino-4-chlorobenzoic Acid

This approach is predicated on the direct protection of the amino group of commercially available 3-amino-4-chlorobenzoic acid. This method is often preferred for laboratory-scale syntheses where time and convenience are prioritized over the cost of the starting material.

Rationale and Mechanistic Insight

The Boc protection of an amine involves the reaction of the nucleophilic amino group with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic attack on the electrophilic carbonyl carbon of the Boc anhydride.[1][2][3] The mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and generating the stable Boc-protected amine.[2]

Experimental Protocol: Boc Protection

A generalized, robust protocol for the Boc protection of 3-amino-4-chlorobenzoic acid is detailed below.

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-amino-4-chlorobenzoic acid (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane, add the base (1.1-1.5 eq). For an organic base like triethylamine, it can be added directly. For an inorganic base like sodium hydroxide, an aqueous solution is typically used, creating a biphasic system.

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, if an aqueous base was used, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. If an organic base was used, the solvent can be removed under reduced pressure.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure Boc-3-amino-4-chlorobenzoic acid.

| Parameter | Typical Range/Value | Rationale |

| Equivalents of Boc₂O | 1.1 - 1.2 | Ensures complete reaction of the starting amine. |

| Base | Triethylamine, NaOH, NaHCO₃ | Neutralizes the acidic proton and facilitates the reaction.[1] |

| Solvent | THF, 1,4-Dioxane, Acetonitrile | Provides a suitable medium for the reaction.[1] |

| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation.[1] |

| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the substrate and reaction conditions. |

Strategy 2: Synthesis from 3-Nitro-4-chlorobenzoic Acid

This strategy is a two-step process that begins with the readily available and often more economical starting material, 3-nitro-4-chlorobenzoic acid. The key transformations are the reduction of the nitro group to an amine, followed by the Boc protection of the newly formed amino group.

Step 1: Reduction of the Nitro Group

The reduction of the nitro group in 3-nitro-4-chlorobenzoic acid to an amine is a critical step. Several methods can be employed for this transformation, with the choice depending on factors such as scale, cost, and functional group tolerance.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method often utilizing catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. It is highly effective but may require specialized equipment for handling hydrogen gas.

-

Metal-Acid Reduction: A classic method using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[4] This method is cost-effective and straightforward to perform in a standard laboratory setting.

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen atmosphere.

Experimental Protocol: Nitro Group Reduction (SnCl₂·2H₂O)

Materials:

-

3-Nitro-4-chlorobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 3-nitro-4-chlorobenzoic acid (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Add tin(II) chloride dihydrate (3-5 eq) to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution to a pH of ~8-9. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4-chlorobenzoic acid. This crude product can often be used directly in the next step without further purification.

Step 2: Boc Protection

The resulting 3-amino-4-chlorobenzoic acid from the reduction step is then subjected to Boc protection as described in Strategy 1 .

Alternative Starting Materials and Synthetic Routes

While the two strategies outlined above are the most common, other starting materials and synthetic pathways can be considered, particularly for the synthesis of related analogues or when specific substitution patterns are desired.

-

From 4-Chloro-3-nitro-toluene: This route would involve the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group and subsequent Boc protection.

-

From 3-Amino-4-chloro-benzamide: Hydrolysis of the amide functionality to a carboxylic acid would yield the desired intermediate for Boc protection.

The selection of these alternative routes is highly dependent on the availability and cost of the respective starting materials and the overall synthetic strategy for a larger target molecule.

Conclusion

The synthesis of Boc-3-amino-4-chlorobenzoic acid is a well-established process with multiple viable routes. The choice of starting material is a critical decision that influences the overall efficiency, cost, and scalability of the synthesis. For rapid, small-scale preparations, the direct Boc protection of commercially available 3-amino-4-chlorobenzoic acid is the most straightforward approach. For larger-scale and more cost-effective syntheses, a two-step process starting from 3-nitro-4-chlorobenzoic acid is often preferred. A thorough understanding of the underlying chemical principles and the practical considerations of each synthetic strategy is essential for any researcher or drug development professional working with this important building block.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

3-AMINO-4-CHLOROBENZOIC ACID | 2840-28-0 | INDOFINE Chemical Company. Available at: [Link]

-

3-Amino-4-chlorobenzoic acid - Amerigo Scientific. Available at: [Link]

-

3 Amino 4 Chloro Benzoic Acid - Shree Chemopharma Ankleshwar Pvt. Ltd. Available at: [Link]

-

Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]

-

Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. Available at: [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

-

Synthesis of 3-amino-benzoic acid - PrepChem.com. Available at: [Link]

-

3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. Available at: [Link]

-

List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available at: [Link]

-

Synthesis techniques of 4-amino benzoic acid | Article Information - J-Global. Available at: [Link]

Sources

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, a key molecular intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, analytical characterization, and its strategic applications in the synthesis of pharmacologically active compounds.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a synthetically valuable aromatic carboxylic acid. Its structure is distinguished by three key functional groups: a carboxylic acid, a chloro substituent, and a tert-butoxycarbonyl (Boc)-protected amine. This trifunctional nature makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications.[1]

The Boc protecting group is instrumental in multi-step syntheses, allowing for selective reactions at other positions of the molecule while the amino group is masked. The presence of the carboxylic acid and the chloro group provides two reactive handles for further chemical modifications, such as amide bond formation and cross-coupling reactions, respectively. These features make the compound particularly useful in the development of novel therapeutics in areas like oncology and immunology.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO₄ | PubChem[2] |

| Molecular Weight | 271.69 g/mol | PubChem[2] |

| CAS Number | 160450-12-4 | PubChem[2] |

| IUPAC Name | 4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | PubChem[2] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF | (General knowledge) |

| Storage | Store at room temperature in a dry, well-ventilated place | [1] |

Synthesis and Mechanistic Insights: The Boc Protection

The synthesis of this compound is typically achieved through the protection of the amino group of its precursor, 3-amino-4-chlorobenzoic acid, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amines.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

3-Amino-4-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Ethyl acetate

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent such as THF or 1,4-dioxane.

-

Addition of Base: Add a base, such as sodium bicarbonate (2 equivalents) or triethylamine (1.5 equivalents), to the solution.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with 1 M HCl solution, followed by water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the amino group of 3-amino-4-chlorobenzoic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The base present in the reaction mixture serves to deprotonate the ammonium intermediate, facilitating the reaction and neutralizing the resulting tert-butoxycarboxylic acid byproduct.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~9.5 | s | 1H | -NH- |

| ~8.2 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| 1.45 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~153 | -NH-C =O |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~80 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:

-

~3300 cm⁻¹: N-H stretch (amide)

-

~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid)

-

~1700-1725 cm⁻¹: C=O stretch (carboxylic acid and carbamate)

-

~1500-1600 cm⁻¹: Aromatic C=C stretches

-

~1150-1250 cm⁻¹: C-O stretch (carbamate)

-

~700-850 cm⁻¹: C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 272.06, and the sodium adduct [M+Na]⁺ at m/z 294.04.

Applications in Drug Discovery: A Versatile Scaffold

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, a significant class of anticancer drugs.

While direct examples of the use of this specific isomer in approved drugs are not readily found, its positional isomer, 4-amino-3-chlorobenzoic acid, has been utilized in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This suggests a strong potential for this compound in similar applications.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The general strategy for utilizing this compound in the synthesis of a kinase inhibitor would involve:

-

Amide Coupling: The carboxylic acid group can be activated and coupled with a suitable amine-containing fragment of the target inhibitor.

-

Cross-Coupling: The chloro substituent can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further structural diversity.

-

Deprotection: The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric feature of the final molecule.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its trifunctional nature, combined with the robust and versatile chemistry of the Boc protecting group, makes it an ideal starting material for the synthesis of complex and diverse molecular libraries. Its potential for application in the development of targeted therapies, particularly kinase inhibitors, underscores its value to the drug discovery and development community. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic strategies.

References

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to the Characterization of Novel Chlorinated Benzoic Acid Derivatives

Abstract

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, demanding a rigorous and systematic approach to the identification and validation of new chemical entities. Chlorinated benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[1][2] This technical guide outlines a comprehensive, field-proven workflow for the characterization of a novel chlorinated benzoic acid derivative, using the hypothetical compound with the molecular formula C₁₂H₁₄ClNO₄ as a guiding example. The IUPAC name for this specific entity is 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid . This document provides researchers, scientists, and drug development professionals with an in-depth perspective on the critical path from initial synthesis to a well-characterized lead compound, emphasizing the integration of analytical chemistry, computational modeling, and biological assays.

Introduction: The Significance of Chlorinated Benzoic Acids in Medicinal Chemistry

Chlorine-containing compounds are of immense importance in the pharmaceutical industry, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.[2] The inclusion of chlorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Benzoic acid derivatives, in turn, are versatile precursors in the synthesis of a broad spectrum of therapeutic agents, from anti-inflammatory drugs to antimicrobials.[1][4][5] The strategic combination of these two features in a molecule like 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid provides a rich chemical space for the discovery of new drugs. This guide will navigate the essential stages of characterizing such a novel compound, transforming it from a mere molecular formula into a potential therapeutic candidate.

Foundational Stage: Synthesis and Physicochemical Characterization

The journey of any new chemical entity begins with its synthesis and the unambiguous confirmation of its structure and purity. The synthesis of substituted benzoic acids can be achieved through various methods, such as the oxidation of the corresponding benzyl alcohols or substituted toluenes.[6][7]

Once synthesized, a rigorous physicochemical characterization is paramount.[8][9][10] This initial phase ensures the integrity of all subsequent biological data and informs formulation development.

Core Physicochemical Assays

| Parameter | Experimental Method(s) | Rationale and Importance |

| Identity & Structure | NMR (¹H, ¹³C), Mass Spectrometry (MS), Elemental Analysis | Unambiguously confirms the chemical structure of the synthesized compound. |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies the percentage of the desired compound, ensuring that observed biological effects are not due to impurities. |

| Aqueous Solubility | Thermodynamic and Kinetic Solubility Assays | Poor solubility can lead to low bioavailability and mask biological activity in assays.[10][11] |

| Lipophilicity (LogP/LogD) | Reversed-Phase HPLC, Shake-Flask Method | Influences the compound's ability to cross cell membranes and its interaction with target proteins.[8] |

| Ionization Constant (pKa) | Potentiometric Titration, UV-Vis Spectroscopy | Determines the charge state of the molecule at physiological pH, which affects its solubility, permeability, and target binding. |

| Chemical Stability | Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) | Assesses the compound's stability under various conditions, which is crucial for storage and formulation.[8] |

The Predictive Power of In Silico Analysis

Before embarking on extensive and costly biological screening, computational methods can provide valuable predictions about a compound's potential bioactivity and drug-like properties.[12][13][14] These in silico models leverage vast databases of known chemical structures and their biological activities to forecast the behavior of a novel molecule.

Key In Silico Predictive Models

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.[14][15] For our example compound, a QSAR analysis could predict its potential to interact with specific classes of enzymes or receptors based on its structural features.

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target.[14] If a hypothetical target is identified, docking simulations can estimate the binding affinity and identify key interactions.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: These models forecast a compound's pharmacokinetic and toxicological properties.[12] Early prediction of potential liabilities, such as poor oral bioavailability or a high likelihood of causing liver injury, is critical for derisking a drug discovery program.[16]

High-Throughput Screening: Casting a Wide Net for Biological Activity

With a foundational understanding of the compound's physicochemical properties and in silico predictions, the next step is to screen for biological activity using high-throughput screening (HTS). HTS utilizes automation and robotics to rapidly test thousands to millions of compounds against a variety of biological targets or in cell-based assays.[17][18][19][20][21]

HTS Workflow and Experimental Design

The following diagram illustrates a typical HTS workflow for a novel compound.

Caption: Integrated workflow for Mechanism of Action (MoA) elucidation.

-

Target Identification: Biochemical methods like affinity chromatography-mass spectrometry or thermal proteome profiling can identify the direct binding partners of the compound. [22]* Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression following treatment with the compound, providing insights into the affected cellular pathways. [23]* Computational Biology: The data from transcriptomics and other -omics studies are analyzed using bioinformatics tools to identify enriched biological pathways and build network models of the compound's effects. [24]* Target Validation: Once a putative target is identified, its role in the compound's activity must be confirmed. [25][26][27][28][29]This can be achieved through genetic methods like CRISPR or RNAi to deplete the target and observe if the compound's effect is diminished, or by using known pharmacological modulators of the target. [27][28]

Optimizing the Lead: Structure-Activity Relationship (SAR) Studies

Rarely is the initial "hit" compound from a screen the final drug candidate. Medicinal chemists systematically modify the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. This iterative process is known as establishing the Structure-Activity Relationship (SAR). [15][30][31][32][33] For our example, 2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, SAR studies would involve synthesizing analogs with modifications at various positions, such as:

-

Altering the substituent on the amino group.

-

Changing the position of the chlorine atom on the benzene ring.

-

Replacing the benzoic acid with other acidic bioisosteres.

Each new analog is then tested in the relevant biological assays to determine how the structural change affected its activity. This process guides the design of more effective and safer drug candidates. [32]

Early Safety and Toxicology Assessment

Concurrent with efficacy and MoA studies, it is imperative to assess the potential toxicity of a novel compound. Early identification of safety liabilities can prevent costly late-stage failures in drug development. [34][35][36][37][38]

Key Early Toxicology Assays

| Assay Type | Purpose |

| Cytotoxicity | Measures the compound's toxicity to various cell lines to determine its general cellular toxicity. |

| In vitro hERG Assay | Assesses the risk of cardiotoxicity by measuring the compound's effect on the hERG potassium channel. |

| Ames Test | Screens for mutagenicity (the potential to cause genetic mutations). |

| Microsomal Stability | Evaluates the compound's metabolic stability in liver microsomes, providing an early indication of its likely metabolic clearance. |

| In vivo Rodent Toxicity | Preliminary studies in rodents to assess acute toxicity and identify potential target organs for toxicity. [34] |

Conclusion: A Roadmap to a Characterized Lead

The journey from a molecular formula to a well-characterized lead compound is a complex but logical process. By systematically applying the principles and methodologies outlined in this guide—from foundational physicochemical characterization and predictive in silico modeling to high-throughput screening, rigorous MoA elucidation, iterative SAR studies, and early safety assessment—researchers can efficiently navigate the early stages of drug discovery. This integrated approach, grounded in scientific integrity and causality, maximizes the probability of success in developing novel and effective therapies from promising chemical scaffolds like chlorinated benzoic acid derivatives.

References

-

Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

-

Hobbs, C. A., et al. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Drug Discovery Today, 19(5), 533-541. Retrieved from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Retrieved from [Link]

-

Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design? Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]

-

Grokipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

-

Single Cell Discoveries. (2024, November 18). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

-

Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Retrieved from [Link]

-

Vamathevan, J., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(4), 1117-1126. Retrieved from [Link]

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

-

Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

-

Sequel. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

-

J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]

-

MDPI. (2023, January 17). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. Retrieved from [Link]

-

Labcorp. (n.d.). Early Safety Toxicology. Retrieved from [Link]

-

Lim, S. H., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. Retrieved from [Link]

-

Nakagami, H., et al. (2022). Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features. The Journal of Toxicological Sciences, 47(3), 89-98. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Characterization and Oral Dosage Form Design and Selection. Retrieved from [Link]

-

Wikipedia. (n.d.). In silico clinical trials. Retrieved from [Link]

-

Towards Healthcare. (n.d.). Early Toxicity Testing Market to Capture USD 2.53 Bn by 2034. Retrieved from [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. Retrieved from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

Jenkins, J. L., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today, 26(10), 2291-2302. Retrieved from [Link]

-

Almaden Genomics. (2024, February 21). Unveiling Mechanism of Action through Data Science. Retrieved from [Link]

-

Califano, A., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell, 162(1), 202-215. Retrieved from [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

-

ResearchGate. (2018, January). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

-

Singh, S. B., & Young, K. (2021). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 12(2), e03320-20. Retrieved from [Link]

-

Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Sharma, V., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 199, 112394. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 9. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 10. langhuapharma.com [langhuapharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction [mdpi.com]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. High-throughput screening - Wikipedia [en.wikipedia.org]

- 22. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. almaden.io [almaden.io]

- 24. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 26. bio-rad.com [bio-rad.com]

- 27. Target Identification and Validation at MDC [md.catapult.org.uk]

- 28. wjbphs.com [wjbphs.com]

- 29. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 30. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 31. collaborativedrug.com [collaborativedrug.com]

- 32. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 33. monash.edu [monash.edu]

- 34. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. jordilabs.com [jordilabs.com]

- 36. hoeford.com [hoeford.com]

- 37. labcorp.com [labcorp.com]

- 38. Early Toxicity Testing Market Size & Trends | 7.34% CAGR [towardshealthcare.com]

A Strategic Building Block in Modern Drug Discovery: Technical Guide to the Applications of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Executive Summary

In the intricate landscape of medicinal chemistry, the efficiency and success of a drug discovery program are often dictated by the strategic selection of its foundational chemical building blocks. 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a paramount example of such a scaffold, offering a pre-packaged combination of functionalities engineered for versatility and synthetic control. This technical guide provides an in-depth analysis of this compound, elucidating the strategic importance of its constituent chemical groups and exploring its potential applications, particularly in the domain of oncology and immunology. We will dissect its role as a versatile intermediate, provide detailed experimental protocols for its synthesis and derivatization, and offer insights into its future potential in creating novel therapeutic agents.

Introduction to a Versatile Scaffold: Physicochemical Profile

This compound is an aromatic carboxylic acid derivative.[1] Its structure is distinguished by a benzene ring substituted with three key functional groups: a carboxylic acid, a chlorine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] The presence of the Boc protecting group allows for selective reactions, while the carboxylic acid and chloro functionalities serve as versatile handles for extensive chemical modification.[2]

Chemical Structure and Key Features

The molecule's power lies in the orthogonal reactivity of its functional groups, allowing chemists to perform sequential modifications with high precision.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for reference in experimental design.

| Property | Value | Source |

| CAS Number | 160450-12-4 | [1][3] |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [1][2] |

| Molecular Weight | 271.7 g/mol | [2][3] |

| IUPAC Name | 4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [1] |

| Physical Form | Solid or semi-solid | [3] |

| Storage Conditions | Room temperature, sealed in dry conditions | [3] |

The Trifecta of Functionality: A Strategic Analysis

The utility of this compound in drug design stems from the distinct and complementary roles of its three primary functional groups. This design allows for a modular and controlled approach to building complex molecular architectures.

The (tert-Butoxycarbonyl)amino Group: The Controlled-Release Amine

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and for good reason. Its application is a cornerstone of modern peptide synthesis and complex molecule construction.[4]

-

Expertise & Experience: The primary role of the Boc group is to render the highly reactive amino group inert to various reaction conditions, particularly those involving nucleophiles or bases.[4] This prevents unwanted side reactions, such as self-condensation or acylation, during modifications at other parts of the molecule.[4] Its stability in the presence of most nucleophiles and bases allows for a wide range of chemical transformations to be performed on the carboxylic acid moiety without disturbing the protected amine.

-

Trustworthiness: The true power of the Boc group lies in its predictable and clean removal. It is labile under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or HCl in an organic solvent), which typically do not affect other common functional groups like esters or amides.[5] This deprotection step regenerates the free amine, unmasking a nucleophilic site at a desired point in the synthetic sequence for further elaboration.

The Carboxylic Acid Group: The Primary Coupling Handle

The carboxylic acid is arguably the most versatile functional group for derivatization. It serves as the primary anchor point for building out the molecular scaffold, most commonly through the formation of amide bonds. Amide bond formation is a foundational reaction in medicinal chemistry, as the resulting amide linkage is metabolically stable and provides key hydrogen bonding capabilities for target engagement. Standard coupling reagents (e.g., EDC, HOBt) can be used to efficiently link this building block to a diverse array of primary and secondary amines, creating extensive libraries of drug-like molecules.

The 4-Chloro Substituent: The Electronic Modulator and Synthetic Handle

The chlorine atom is not merely a passive substituent. It plays two critical roles:

-

Electronic Modulation : As an electron-withdrawing group, the chlorine atom influences the acidity of the carboxylic acid and the nucleophilicity of the amine. This can subtly tune the reactivity of the molecule and the pKa of the final compound, which can be critical for optimizing pharmacokinetic properties like cell permeability and target binding.

-

Synthetic Handle : The chloro group provides an additional site for advanced synthetic modifications. While nucleophilic aromatic substitution is challenging on this electron-rich ring, the chloro substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens a pathway to introduce new aryl, alkyl, or heteroaryl groups, dramatically increasing the structural diversity achievable from a single starting scaffold.

Potential Therapeutic Applications & Drug Design Strategies

While this compound is an intermediate, the structural motif of amino-chlorobenzoic acid is a validated scaffold found in numerous biologically active compounds. Its derivatives show significant promise, particularly in oncology.

Core Scaffold for Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in cancer therapy.[6][7] Many small-molecule kinase inhibitors are designed to bind to the ATP pocket of the enzyme.[6] Research has demonstrated that derivatives of the isomeric 4-amino-3-chlorobenzoic acid are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in various cancers.[1][8][9]

-

Authoritative Grounding: In one study, a series of novel derivatives based on a 4-amino-3-chloro benzoate ester scaffold were synthesized and evaluated as EGFR inhibitors.[8][9] One of the lead compounds, N5a, demonstrated potent cytotoxicity against A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines and was shown to inhibit EGFR by inducing the extrinsic apoptotic pathway.[8][9]

-

Strategic Application: This provides a strong rationale for using this compound to generate novel structural analogs. By changing the substitution pattern from 4-amino-3-chloro to 3-amino-4-chloro, medicinal chemists can explore new binding interactions within the EGFR active site or target other kinases, such as MPS1, which is also pursued with similar scaffolds.[2] This strategic modification can lead to compounds with improved selectivity, potency, or pharmacokinetic profiles.

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Precursor for Complex Heterocyclic Systems

The deprotected 3-amino-4-chlorobenzoic acid core is an excellent starting point for the synthesis of more complex heterocyclic systems.[1] Following amide bond formation at the carboxyl group, the newly unmasked amine can undergo cyclization reactions with appropriate reagents to form scaffolds like:

-

Benzimidazoles: By reacting with aldehydes or carboxylic acids.

-

Quinazolinones: Through condensation with ortho-aminoaryl ketones or related precursors.

These heterocyclic motifs are privileged structures in medicinal chemistry, appearing in a wide range of drugs with anticancer, anti-inflammatory, and antimicrobial properties.

Synthetic Methodologies & Experimental Protocols

The following protocols are provided as self-validating systems, based on established and reliable chemical transformations.

Protocol 1: Synthesis of this compound

This procedure details the standard method for Boc protection of the parent amine, 3-amino-4-chlorobenzoic acid.

Materials:

-

3-Amino-4-chlorobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate and Brine

Procedure:

-

Dissolve 3-amino-4-chlorobenzoic acid in a 1:1 mixture of THF and water.

-

Add sodium hydroxide and stir until the starting material is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O in THF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Exemplary Workflow for a Hypothetical Drug Fragment

This workflow demonstrates the strategic utility of the title compound in a multi-step synthesis.

Caption: Synthetic workflow demonstrating the utility of the building block.

Step A: Amide Bond Formation

-

Dissolve this compound (1.0 eq), a desired amine (1.1 eq), and a coupling activator like HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM.

-

Cool the mixture to 0 °C.

-

Add a carbodiimide coupling agent such as EDC·HCl (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work up the reaction by diluting with ethyl acetate, washing sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting Boc-protected amide intermediate by column chromatography.

Step B: Boc Deprotection

-

Dissolve the intermediate from Step A in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a saturated solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the crude amine salt.

Step C: Further Functionalization

-

The resulting free amine can now be used in a variety of subsequent reactions, such as acylation with an acyl chloride to form a second amide, or as a nucleophile in an SₙAr reaction or Buchwald-Hartwig coupling to further diversify the scaffold.

Future Perspectives

The true potential of this compound lies in its capacity for systematic exploration of chemical space. Its well-defined reactive sites make it an ideal building block for combinatorial chemistry and parallel synthesis. By coupling a diverse library of amines at the carboxylic acid and then introducing another layer of diversity after Boc deprotection, researchers can rapidly generate thousands of unique compounds for high-throughput screening against a wide array of biological targets. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, strategically designed building blocks like this one will remain at the forefront of medicinal chemistry innovation.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Rahim NAA, et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem. 2024;16(24):2647-2662. Available from: [Link]

-

Huaxuebig. The Critical Role of BOC Protecting Groups in Drug Synthesis. Available from: [Link]

-

Rahim NAA, et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Available from: [Link]

-

PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Rahim NAA, et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: [Link]

-

Bain J, et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. Available from: [Link]

-

Li X, et al. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Bioorg Med Chem. 2021;47:116387. Available from: [Link]

-

Engel J, et al. Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. 2020;25(22):5247. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic Acid in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The deliberate inclusion of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and target affinity.[1][2] This guide provides an in-depth technical overview and practical protocols for the application of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid , a versatile building block for the synthesis of novel peptides and peptidomimetics.[1][3] The presence of a chloro-substituent and the meta-amino benzoic acid structure introduces unique electronic and steric properties, making this intermediate particularly valuable for the development of innovative therapeutics, notably in the fields of oncology and immunology.[1][4]

Introduction: The Rationale for Incorporating this compound

This compound is an aromatic amino acid analogue that offers several strategic advantages in peptide design. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in well-established solid-phase peptide synthesis (SPPS) workflows.[5] The key structural features that impart unique properties to the resulting peptides are:

-

Conformational Constraint: The rigid benzene ring, when incorporated into a peptide backbone, can act as a turn-inducing element, guiding the peptide to adopt specific secondary structures like β-turns. This is critical for mimicking the bioactive conformation of natural peptides and proteins.

-

Enhanced Proteolytic Stability: The non-natural structure of the amino acid analogue provides steric hindrance and alters the substrate recognition sites for proteolytic enzymes, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Biological Activity: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the peptide, potentially enhancing its binding affinity to biological targets.[6] Furthermore, the overall change in lipophilicity can improve cell permeability.

-

Scaffold for Further Functionalization: The aromatic ring can serve as a handle for further chemical modifications, enabling the development of more complex molecules such as peptide-drug conjugates.

Derivatives of the core 4-amino-3-chlorobenzoic acid structure have been successfully synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, highlighting the therapeutic potential of this scaffold.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄ClNO₄ | [7] |

| Molecular Weight | 271.70 g/mol | [7] |

| CAS Number | 160450-12-4 | [7] |

| Appearance | White to faint brown powder | [8] |

| Melting Point | 214-215 °C | [8] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | |

| Storage | Store at room temperature, protected from light and moisture. | [1] |

Strategic Application in Peptide Synthesis: Solid-Phase and Solution-Phase Approaches

The incorporation of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While solution-phase methods are suitable for smaller scale and fragment synthesis, SPPS is the preferred method for the routine synthesis of longer peptides.[3][5]

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The following section outlines a detailed protocol for the incorporation of this compound into a peptide sequence using a standard Boc-SPPS workflow.

Diagram of the Boc-SPPS Workflow:

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Attachment of the First Amino Acid (C-terminal) to Merrifield Resin

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated polystyrene resin (Merrifield resin).

-

Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for at least 1 hour.

-

Formation of the Cesium Salt: Dissolve the Boc-protected C-terminal amino acid in ethanol and water. Adjust the pH to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate the solution to dryness.

-

Attachment to Resin: Add the cesium salt of the Boc-amino acid (1.2 equivalents relative to the resin substitution) dissolved in dimethylformamide (DMF) to the swollen resin. Heat the mixture at 50°C overnight. The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).[9]

-

Washing: Wash the resin sequentially with DMF, a 1:1 mixture of DMF and water, DMF, DCM, and methanol.

-

Drying: Dry the resin in vacuo over potassium hydroxide.

Protocol 2: Chain Elongation - Incorporation of this compound